molecular formula C10H18F2SSn2 B8262210 (3,4-Difluorothiophene-2,5-diyl)bis(trimethylstannane)

(3,4-Difluorothiophene-2,5-diyl)bis(trimethylstannane)

Cat. No.: B8262210
M. Wt: 445.7 g/mol
InChI Key: YQYNGODNRGLWSZ-UHFFFAOYSA-N
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Description

(3,4-Difluorothiophene-2,5-diyl)bis(trimethylstannane) is a chemical compound with the molecular formula C10H18F2SSn2. It is known for its unique structure, which includes a thiophene ring substituted with two fluorine atoms and two trimethylstannyl groups. This compound is used primarily in research and industrial applications due to its interesting chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorothiophene-2,5-diyl)bis(trimethylstannane) typically involves the reaction of 3,4-difluorothiophene with trimethyltin chloride in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include a solvent such as hexane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorothiophene-2,5-diyl)bis(trimethylstannane) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a wide range of functionalized thiophene derivatives .

Scientific Research Applications

(3,4-Difluorothiophene-2,5-diyl)bis(trimethylstannane) has several applications in scientific research:

Mechanism of Action

The mechanism by which (3,4-Difluorothiophene-2,5-diyl)bis(trimethylstannane) exerts its effects involves the interaction of its stannyl groups with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved often include nucleophilic substitution and oxidative addition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3,4-Difluorothiophene-2,5-diyl)bis(trimethylstannane) lies in its specific combination of fluorine and stannyl groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized research and industrial applications .

Properties

IUPAC Name

(3,4-difluoro-5-trimethylstannylthiophen-2-yl)-trimethylstannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F2S.6CH3.2Sn/c5-3-1-7-2-4(3)6;;;;;;;;/h;6*1H3;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYNGODNRGLWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=C(C(=C(S1)[Sn](C)(C)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2SSn2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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